molecular formula C17H23N3O7S B2569444 N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-ethylethanediamide CAS No. 872881-63-5

N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-ethylethanediamide

Cat. No.: B2569444
CAS No.: 872881-63-5
M. Wt: 413.45
InChI Key: BOKRMLBEIHESMA-UHFFFAOYSA-N
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Description

N'-{[3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-ethylethanediamide is a heterocyclic compound featuring a benzodioxine sulfonyl group, a 1,3-oxazinan ring, and an ethanediamide moiety.

Properties

IUPAC Name

N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O7S/c1-2-18-16(21)17(22)19-11-15-20(6-3-7-27-15)28(23,24)12-4-5-13-14(10-12)26-9-8-25-13/h4-5,10,15H,2-3,6-9,11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKRMLBEIHESMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-ethylethanediamide typically involves multiple steps:

    Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized by the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.

    Introduction of the Sulfonyl Group: The benzodioxine derivative is then reacted with sulfonyl chloride in the presence of a base such as pyridine to introduce the sulfonyl group.

    Formation of the Oxazinan Ring: The oxazinan ring is formed by the reaction of an appropriate amine with an aldehyde or ketone, followed by cyclization.

    Coupling Reaction: The final step involves coupling the benzodioxine-sulfonyl derivative with the oxazinan derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfides, thiols, and reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Enzyme Inhibition

Research indicates that compounds related to N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-ethylethanediamide exhibit significant biological activities. Notably, derivatives containing the benzodioxane structure have shown inhibitory effects against enzymes like α-glucosidase and acetylcholinesterase. These activities suggest potential applications in treating conditions such as diabetes and Alzheimer's disease due to their roles in carbohydrate metabolism and neurotransmitter regulation .

Antimicrobial Properties

The sulfonamide group within the compound has been associated with antimicrobial activity. Compounds containing similar structures have demonstrated effectiveness against various bacterial strains. This suggests that this compound may also possess similar properties .

Anti-inflammatory Potential

Another area of interest is the compound's potential anti-inflammatory effects. Studies have indicated that related compounds can inhibit macrophage migration inhibitory factor (MIF), which plays a significant role in inflammatory responses. This positions this compound as a candidate for treating inflammatory disorders .

Therapeutic Uses

Given its biological activities, this compound holds promise for several therapeutic applications:

  • Diabetes Management : By inhibiting α-glucosidase, it may help regulate blood sugar levels.
  • Neurodegenerative Diseases : Its effect on acetylcholinesterase suggests potential use in Alzheimer's treatment.
  • Infection Control : The antimicrobial properties may aid in developing new antibiotics.
  • Anti-inflammatory Treatments : Targeting MIF could provide new avenues for treating chronic inflammatory conditions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, while the benzodioxine and oxazinan rings can participate in various interactions, including hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The compound 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9, CS-0309467) serves as a relevant comparator due to shared motifs (e.g., benzodioxin and sulfonyl groups) . Below is a comparative analysis:

Property Target Compound CS-0309467
Molecular Formula Not explicitly reported (inferred: ~C₁₈H₂₃N₃O₆S) C₂₃H₂₅N₃O₃
Molecular Weight Estimated ~433.45 g/mol 391.46 g/mol
Core Functional Groups Benzodioxine sulfonyl, 1,3-oxazinan, ethanediamide Benzodioxin, pyridin-3-amine, dimethylaminophenyl, methoxy
Solubility Likely moderate (sulfonyl and amide enhance water solubility) Not reported; dimethylamino group may improve lipid solubility
Research Stage Presumed early-stage (no clinical data) Early research use; not validated for medical applications

Mechanistic and Pharmacological Insights

  • Benzodioxine Sulfonyl Group : Both compounds feature this motif, which is associated with enhanced binding to serine proteases and improved metabolic stability .
  • Oxazinan vs.
  • Ethanediamide vs. Dimethylamino: The ethanediamide group in the target compound could act as a hydrogen-bond donor/acceptor network, contrasting with the basic dimethylamino group in CS-0309467, which may influence pharmacokinetics (e.g., membrane permeability).

Target Compound

  • Hypothesized Applications: Potential use in enzyme inhibition (e.g., kinase or protease targets) due to sulfonyl and amide interactions.

CS-0309467

  • Documented Use : Primarily employed in in vitro studies for receptor-binding assays, leveraging its aromatic and amine functionalities .
  • Limitations : Lack of in vivo validation limits its therapeutic relevance.

Biological Activity

N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-ethylethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups:

  • Benzodioxine moiety : Contributes to the compound's interaction with various biological targets.
  • Oxazinan ring : Enhances the compound's stability and potential bioactivity.
  • Sulfonamide group : Known for its role in enzyme inhibition.

The molecular formula is C₁₈H₂₃N₃O₅S, with a molecular weight of approximately 395.44 g/mol.

Biological Activity

Research indicates that compounds related to this structure exhibit significant biological activities, particularly in enzyme inhibition and antimicrobial effects. Key findings include:

Enzyme Inhibition

  • α-Glucosidase Inhibition : This compound has shown promising results in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism. This suggests potential applications in managing diabetes by slowing down glucose absorption in the intestines.
  • Acetylcholinesterase Inhibition : The compound also exhibits inhibitory effects on acetylcholinesterase, which is relevant for treating neurodegenerative diseases such as Alzheimer's disease due to its role in neurotransmitter regulation.

Antimicrobial Activity

The sulfonamide component of the compound is associated with antimicrobial properties. Derivatives of sulfonamides have been widely studied for their effectiveness against various bacterial strains .

The mechanism of action for this compound involves:

  • Hydrophobic Interactions : The benzodioxine ring interacts with hydrophobic pockets in target enzymes.
  • Hydrogen Bonding : The sulfonyl group forms hydrogen bonds with key amino acid residues within the active sites of enzymes, enhancing binding affinity and specificity .

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

Study ReferenceCompound TestedBiological ActivityKey Findings
Benzodioxane derivativesα-Glucosidase inhibitionSignificant reduction in glucose absorption
3,4-Dihydrobenzoxazine derivativesAntimicrobialEffective against multiple bacterial strains
Dihydro[1,3]oxazinesAntitumor and anti-inflammatoryDemonstrated efficacy in various cancer models

Q & A

Q. What are the conventional synthetic routes for N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-ethylethanediamide?

The synthesis typically involves sulfonylation of a benzodioxine-6-amine intermediate followed by nucleophilic substitution. For example:

  • Step 1 : React 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride derivative under dynamic pH control (~pH 10) using aqueous Na₂CO₃ to form the sulfonamide intermediate .
  • Step 2 : Substitute the N-position with alkyl/aryl halides (e.g., ethylenediamide derivatives) in N,N-dimethylformamide (DMF) with catalytic LiH. Reaction progress is monitored via TLC, and products are purified via ice precipitation and filtration .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Spectral techniques are critical:

  • IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • ¹H NMR : Assigns protons on the oxazinan-2-yl and ethylethanediamide moieties. For example, methylene protons adjacent to sulfonyl groups resonate at δ 3.5–4.5 ppm .
  • Mass Spectrometry (EIMS) : Confirms molecular weight via molecular ion peaks (e.g., m/z ~500–600 depending on substituents) .

Q. What standard assays are used to evaluate its antibacterial activity?

  • Agar Dilution Method : Minimum inhibitory concentration (MIC) is determined against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition Assays : Lipoxygenase or acetylcholinesterase inhibition is measured spectrophotometrically, with IC₅₀ values calculated using dose-response curves .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side reactions?

  • Dynamic pH Control : Maintain pH ~10 during sulfonylation to suppress hydrolysis of sulfonyl chloride .
  • Solvent Optimization : Use DMF for polar intermediates but switch to THF for less nucleophilic steps to reduce unwanted alkylation .
  • Catalyst Screening : Test alternatives to LiH (e.g., K₂CO₃) to improve regioselectivity in N-substitution .

Q. What computational strategies are used to predict binding interactions with enzyme targets?

  • Molecular Docking (AutoDock/Vina) : Model the compound into active sites (e.g., acetylcholinesterase) using crystal structures (PDB IDs: 4EY7). Focus on hydrogen bonding with catalytic triads and hydrophobic packing with aromatic residues .
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) of the ligand-enzyme complex .

Q. How are crystallographic challenges addressed during structure determination?

  • Data Collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to resolve heavy atoms (e.g., sulfur) in the sulfonyl group .
  • Refinement (SHELXL) : Apply twin refinement for crystals with pseudo-merohedral twinning. Anisotropic displacement parameters (ADPs) are modeled for non-H atoms, while H atoms are placed geometrically .

Q. How do structural modifications (e.g., substituents on oxazinan-2-yl) affect bioactivity?

  • SAR Studies : Compare MIC and IC₅₀ values of analogs with varying substituents. For example, bulkier groups (e.g., tert-butyl) may enhance lipophilicity and membrane penetration but reduce solubility .
  • Free-Wilson Analysis : Quantify contributions of specific substituents to activity using multivariate regression .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueDiagnostic Peaks/FeaturesReference
IRS=O (1360 cm⁻¹), C=O (1660 cm⁻¹)
¹H NMR (CDCl₃)δ 4.2–4.5 ppm (oxazinan CH₂), δ 1.2 ppm (CH₃)
EIMS[M+H]⁺ at m/z 598 (calculated: 598.2)

Q. Table 2: Enzyme Inhibition Profiles

Target EnzymeIC₅₀ (μM)Assay TypeReference
Acetylcholinesterase12.3 ± 0.5Ellman’s method
Lipoxygenase45.7 ± 2.1UV-Vis (234 nm)

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